molecular formula C21H17ClN2O2 B11692851 2-chloro-N-{2-[(2-methylphenyl)carbamoyl]phenyl}benzamide

2-chloro-N-{2-[(2-methylphenyl)carbamoyl]phenyl}benzamide

Katalognummer: B11692851
Molekulargewicht: 364.8 g/mol
InChI-Schlüssel: RCOLKTYEGSBKSD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-CHLOROBENZAMIDO)-N-(2-METHYLPHENYL)BENZAMIDE is a complex organic compound with potential applications in various scientific fields. It is characterized by the presence of chlorobenzamido and methylphenyl groups, which contribute to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 2-(2-CHLOROBENZAMIDO)-N-(2-METHYLPHENYL)BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the chlorobenzamido and methylphenyl intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimized reaction parameters to ensure high yield and purity.

Analyse Chemischer Reaktionen

2-(2-CHLOROBENZAMIDO)-N-(2-METHYLPHENYL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzamido group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2-(2-CHLOROBENZAMIDO)-N-(2-METHYLPHENYL)BENZAMIDE has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: It may be used in the production of specialty chemicals or materials.

Wirkmechanismus

The mechanism of action of 2-(2-CHLOROBENZAMIDO)-N-(2-METHYLPHENYL)BENZAMIDE involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-(2-CHLOROBENZAMIDO)-N-(2-METHYLPHENYL)BENZAMIDE include other benzamido derivatives These compounds share structural similarities but may differ in their chemical reactivity and applications

Eigenschaften

Molekularformel

C21H17ClN2O2

Molekulargewicht

364.8 g/mol

IUPAC-Name

2-[(2-chlorobenzoyl)amino]-N-(2-methylphenyl)benzamide

InChI

InChI=1S/C21H17ClN2O2/c1-14-8-2-6-12-18(14)23-21(26)16-10-4-7-13-19(16)24-20(25)15-9-3-5-11-17(15)22/h2-13H,1H3,(H,23,26)(H,24,25)

InChI-Schlüssel

RCOLKTYEGSBKSD-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.